2-(Isopropyl(4-isopropylbenzyl)amino)acetonitrile
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Overview
Description
2-(Isopropyl(4-isopropylbenzyl)amino)acetonitrile is an organic compound with the molecular formula C15H22N2. It is a derivative of acetonitrile, featuring an isopropyl group and a 4-isopropylbenzyl group attached to the amino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropyl(4-isopropylbenzyl)amino)acetonitrile typically involves the reaction of 4-isopropylbenzylamine with isopropylacetonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetonitrile, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Isopropyl(4-isopropylbenzyl)amino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-(Isopropyl(4-isopropylbenzyl)amino)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Isopropyl(4-isopropylbenzyl)amino)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
Aminoacetonitrile: A simpler compound with a similar nitrile group.
Isopropylamine: Shares the isopropyl group but lacks the benzyl and nitrile groups.
Benzylamine: Contains the benzyl group but lacks the isopropyl and nitrile groups.
Uniqueness
2-(Isopropyl(4-isopropylbenzyl)amino)acetonitrile is unique due to its combination of isopropyl, benzyl, and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H22N2 |
---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
2-[propan-2-yl-[(4-propan-2-ylphenyl)methyl]amino]acetonitrile |
InChI |
InChI=1S/C15H22N2/c1-12(2)15-7-5-14(6-8-15)11-17(10-9-16)13(3)4/h5-8,12-13H,10-11H2,1-4H3 |
InChI Key |
LSZCQJRQRJVOTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(CC#N)C(C)C |
Origin of Product |
United States |
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